molecular formula C11H15NO2 B3034650 (E)-3-(tert-Butoxy)benzaldehyde oxime CAS No. 2007930-98-3

(E)-3-(tert-Butoxy)benzaldehyde oxime

Cat. No.: B3034650
CAS No.: 2007930-98-3
M. Wt: 193.24 g/mol
InChI Key: XMTBLRYOFUXXPY-UHFFFAOYSA-N
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Description

(E)-3-(tert-Butoxy)benzaldehyde oxime is an organic compound characterized by the presence of an oxime functional group attached to a benzaldehyde moiety, which is further substituted with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(tert-Butoxy)benzaldehyde oxime typically involves the reaction of 3-(tert-butoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(tert-Butoxy)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The tert-butoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

(E)-3-(tert-Butoxy)benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(tert-Butoxy)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The tert-butoxy group may influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butoxy)benzaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.

    Benzaldehyde oxime: Lacks the tert-butoxy group, affecting its solubility and stability.

    tert-Butylbenzene: Lacks both the oxime and aldehyde groups, significantly altering its chemical properties.

Uniqueness

(E)-3-(tert-Butoxy)benzaldehyde oxime is unique due to the combination of the oxime and tert-butoxy groups, which confer distinct chemical reactivity and potential applications. This combination allows for a broader range of chemical transformations and interactions compared to similar compounds.

Properties

IUPAC Name

N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10-6-4-5-9(7-10)8-12-13/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTBLRYOFUXXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257345
Record name Benzaldehyde, 3-(1,1-dimethylethoxy)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007930-98-3
Record name Benzaldehyde, 3-(1,1-dimethylethoxy)-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007930-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-(1,1-dimethylethoxy)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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